9-Ethoxy-9-oxononanoic acid
Description
Contextualization within Dicarboxylic Acid Chemistry
Azelaic acid monoethyl ester is structurally derived from azelaic acid, a saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₇COOH. veeprho.com Dicarboxylic acids are characterized by the presence of two carboxyl functional groups. The monoesterification of one of these carboxyl groups with ethanol (B145695) results in the formation of azelaic acid monoethyl ester. This transformation from a dicarboxylic acid to a monoester significantly alters the molecule's polarity and reactivity. While the parent compound, azelaic acid, is a polar molecule due to its two carboxyl groups, the monoethyl ester possesses both a polar carboxylic acid head and a less polar ester tail. google.com This dual functionality makes it an interesting intermediate in chemical synthesis, as the remaining carboxylic acid group can undergo further reactions, such as forming amide bonds in the presence of activators. broadpharm.com Its position as a derivative of azelaic acid places it within the family of long-chain dicarboxylic acid esters, which are studied for applications ranging from plasticizers to lubricants. chemdad.com
Nomenclature and Chemical Identification of Azelaic Acid Monoethyl Ester
The precise identification of a chemical compound is fundamental to scientific research. This is achieved through standardized nomenclature and unique identifiers.
The Chemical Abstracts Service (CAS) has assigned a unique registry number to azelaic acid monoethyl ester to facilitate its unambiguous identification in databases and literature.
| Compound Name | CAS Registry Number |
| Azelaic Acid Monoethyl Ester | 1593-55-1 scbt.comanaxlab.comechemi.com |
The molecular formula and weight define the elemental composition and mass of the molecule.
| Attribute | Value |
| Molecular Formula | C₁₁H₂₀O₄ scbt.comanaxlab.comechemi.com |
| Molecular Weight | ~216.27 g/mol scbt.comnih.gov |
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound, though several common synonyms are also used in commercial and academic contexts.
| Name Type | Name |
| IUPAC Name | 9-ethoxy-9-oxononanoic acid nih.govveeprho.com |
| Common Synonyms | Nonanedioic Acid 1-Ethyl Ester scbt.com |
| Monoethyl nonanedioate (B1229846) echemi.comnih.gov | |
| Ethyl hydrogen azelate echemi.comnih.gov | |
| Nonanedioic acid, monoethyl ester pharmaffiliates.comnih.gov | |
| 8-(Ethoxycarbonyl)octanoic acid pharmaffiliates.comnih.gov |
Molecular Formula and Molecular Weight
Significance and Research Trajectories of Azelaic Acid Monoethyl Ester
The significance of azelaic acid monoethyl ester in research is multifaceted. It is recognized as a novel C-11 fatty acid and has been identified in natural sources, including the fungal endophyte Epichloe typhina (formerly Acremonium typhinum), which is found in timothy grass (Phleum pratense). pharmaffiliates.comnih.gov Studies have noted its antifungal activity against the fungus Cladosporium herbarum. pharmaffiliates.combroadpharm.com
In the field of synthetic chemistry, it is considered a useful intermediate and a reference standard. pharmaffiliates.comsynzeal.com For instance, it is listed as a downstream product of diethyl azelate and a preparation product from azelaic acid. chemdad.comlookchem.comchemicalbook.com It also serves as a known impurity of azelaic acid, making its characterization important for quality control in the production of the parent compound. veeprho.com
More recent research has explored the compound through computational, or in silico, methods. One study identified azelaic acid monoethyl ester in the epicarp extract of the plant Cola rostrata and analyzed its potential as a drug-like molecule. researchgate.netsemanticscholar.orgljmu.ac.uk This in silico analysis predicted several potential protein targets for the compound, including carbonic anhydrase I & II and protein-tyrosine phosphatase 1B, suggesting avenues for future investigation into its potential biological effects. semanticscholar.org Another study mentioned the compound in the context of analyzing liquids found in capacitors, highlighting its presence in varied industrial contexts. pawis.ch
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
9-ethoxy-9-oxononanoic acid |
InChI |
InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) |
InChI Key |
MTRYLAXNDGUFAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for Azelaic Acid Monoethyl Ester
Chemical Synthesis Methodologies
The chemical synthesis of azelaic acid monoethyl ester can be achieved through several distinct methodologies, primarily involving direct esterification of azelaic acid or conversion from suitable precursor compounds.
Direct Esterification from Azelaic Acid
The most straightforward method for preparing azelaic acid monoethyl ester is the direct esterification of azelaic acid with ethanol (B145695). This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the monoester, reaction conditions must be carefully controlled. masterorganicchemistry.com The primary challenge in this synthesis is achieving high selectivity for the monoester over the diester (diethyl azelate).
Strategies to favor mono-esterification include:
Controlling Stoichiometry: Using a specific molar ratio of azelaic acid to ethanol can influence the product distribution. A study preparing monoethyl and diethyl azelates used a molar ratio of 1.5:1 of ethanol to azelaic acid, followed by reflux and purification to separate the mono- and di-substituted products.
Selective Adsorption: One method to achieve high selectivity for monoesters of dicarboxylic acids involves adsorbing the acid onto a solid support like alumina (B75360). This method posits that the dicarboxylic acid binds to the alumina through one of its carboxyl groups, leaving the other free to be selectively esterified. acs.org
Ion-Exchange Resins: Strongly acidic ion-exchange resins have been used to catalyze the selective monoesterification of various dicarboxylic acids. The higher rate of esterification of the dicarboxylic acid compared to the resulting monoester contributes to the high selectivity of this method. rsc.org
The general reaction scheme for the Fischer esterification of azelaic acid with ethanol is depicted below. researchgate.net
Figure 1: Fischer Esterification of Azelaic Acid
The reaction between azelaic acid and ethanol in the presence of an acid catalyst yields azelaic acid monoethyl ester and water. Further reaction can lead to the formation of diethyl azelate.
Conversion from Precursor Compounds
An alternative to direct esterification is the synthesis from larger precursor molecules, most notably oleic acid and its esters. This approach aligns with the primary industrial production route for azelaic acid itself, which is the ozonolysis of oleic acid. wikipedia.orgmdpi.com
The key methods include:
Ozonolysis of Oleic Acid Derivatives: The industrial-scale synthesis of azelaic acid is achieved through the oxidative cleavage of the double bond in oleic acid using ozone. wikipedia.org If methyl oleate (B1233923) is used as the starting material, ozonolysis can yield azelaic acid monomethyl ester. researchgate.net A similar process using ethyl oleate would be expected to produce azelaic acid monoethyl ester. The process involves bubbling ozone through the precursor, followed by an oxidative workup. wikipedia.org
Chemo-Enzymatic Routes: More sustainable "green chemistry" approaches are being developed that combine chemical and enzymatic steps. One such pathway involves the lipase-mediated self-epoxidation of oleic acid, followed by hydrolysis to a diol, and subsequent chemical oxidation to yield azelaic acid and pelargonic acid. mdpi.comdntb.gov.uaresearchgate.net The resulting azelaic acid can then be esterified as described previously.
Oxidation of Aldehyde Esters: A patented process describes the synthesis of azelaic acid semi-esters (monoesters) starting from the ethyl ester of 9,10-dihydroxystearic acid. This precursor is oxidized with sodium metaperiodate to yield the ethyl ester of azelaic acid semialdehyde. Subsequent oxidation of this aldehydo-ester with potassium permanganate (B83412) produces azelaic acid monoethyl ester. google.com
Industrial and Laboratory Scale Production Approaches
The choice between synthesis methodologies often depends on the desired scale of production.
Laboratory Scale: On a laboratory scale, direct esterification is common due to its simplicity. Methods affording high selectivity, such as using solid supports or specific catalysts, are often employed. acs.orgrsc.org The use of diazomethane (B1218177) is effective for quantitative conversion of dicarboxylic acids to their monomethyl esters on an analytical scale, but it is not suitable for larger preparations due to its toxicity and explosive nature. acs.org Another lab method involves converting azelaic acid to its acid chloride, followed by reaction with an alcohol.
Industrial Scale: For large-scale production, economic and safety factors are paramount. The dominant industrial process for producing azelaic acid is the ozonolysis of oleic acid. wikipedia.orgmdpi.com This makes precursor conversion a viable large-scale strategy for its esters as well. Fischer esterification is also a highly scalable process used industrially for producing large quantities of esters. masterorganicchemistry.comreddit.com To make it efficient, the water byproduct is typically removed continuously using techniques like azeotropic distillation (e.g., with a Dean-Stark apparatus) to drive the equilibrium toward the product. researchgate.net While selective mono-esterification on a large scale is challenging, it can be achieved by controlling reaction conditions and followed by purification techniques like fractional distillation to separate the monoester from the diester and unreacted diacid.
Enzymatic Synthesis of Azelaic Acid Esters
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These reactions are typically carried out under mild conditions (temperatures between 40-90 °C) and can produce esters with high purity, often without the need for protecting groups. nih.gov Lipases are the most commonly used enzymes for this purpose.
The lipase (B570770) B from Candida antarctica (CALB), often immobilized and sold under the trade name Novozym 435, is particularly effective in catalyzing the esterification of dicarboxylic acids, including azelaic acid. nih.govacs.orgnih.gov
Key aspects of enzymatic synthesis include:
High Selectivity: Lipases can exhibit high regioselectivity, preferentially catalyzing esterification at one of the two carboxylic acid groups, leading to high yields of the monoester.
Reaction Types: Both direct esterification (reacting azelaic acid with an alcohol) and transesterification (reacting an azelaic acid diester with an alcohol) can be catalyzed by lipases. nih.gov
Process Optimization: The efficiency of enzymatic esterification can be enhanced by removing the water byproduct. A common strategy is the addition of molecular sieves to the reaction system, which can lead to substrate conversion rates exceeding 98%. nih.gov
Research has demonstrated the successful synthesis of various azelaic acid esters using lipases, including dilauryl azelate and phenolic glycoside azelaic acid esters. nih.govdntb.gov.ua These principles are directly applicable to the synthesis of the monoethyl ester.
Formation of Azelaic Acid Monoethyl Ester as a Reaction By-product or Impurity
Due to its structure, azelaic acid monoethyl ester can be formed as an intermediate, byproduct, or impurity in various chemical processes.
Incomplete Esterification or Hydrolysis: During the synthesis of diethyl azelate via Fischer esterification, incomplete reaction can lead to a mixture of products including the starting material, the monoester, and the diester. Conversely, the partial hydrolysis of diethyl azelate, where only one of the two ester groups is cleaved, will yield azelaic acid monoethyl ester.
Impurity in Pharmaceutical Formulations: The formation of azelaic acid monoethyl ester has been observed as an impurity during the stability testing of liposomal formulations of azelaic acid. In these cases, the azelaic acid reacted with ethanol, which was used as an excipient in the formulation, to form the monoester. researchgate.net This highlights the potential for unintended esterification in product formulations containing both a carboxylic acid and an alcohol.
Polyester Synthesis: In the synthesis of polyesters where azelaic acid is used as a monomer, if ethanol is present as a solvent or impurity, it could potentially react to form the monoethyl ester, acting as a chain terminator and affecting the final molecular weight of the polymer.
Chemical Transformations and Derivatization of Azelaic Acid Monoethyl Ester
The bifunctional nature of azelaic acid monoethyl ester makes it a versatile building block for further chemical synthesis. The free carboxylic acid group and the terminal ester group can be targeted for various transformations.
Reactions at the Carboxylic Acid Group: The free carboxylic acid can undergo typical reactions of this functional group.
Amide Formation: It can be reacted with primary amines in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds. medchemexpress.combroadpharm.com
Acid Chloride Formation: The carboxylic acid can be converted to an acid chloride (9-(ethoxycarbonyl)nonanoyl chloride) by treatment with reagents like thionyl chloride (SOCl₂). This highly reactive intermediate is a key precursor in the synthesis of civetone (B1203174) dicarboxylic acid, a valuable compound in the fragrance industry. google.com
Reactions at the Ester Group: The ethyl ester can be modified through reactions such as:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid, yielding azelaic acid.
Transesterification: The ethyl group can be exchanged with other alkyl groups by reacting the monoester with a different alcohol in the presence of a suitable catalyst. google.com
Use in Multi-step Syntheses: Azelaic acid monoethyl ester (and its methyl counterpart) serves as a starting material for the total synthesis of complex natural products. For example, it has been utilized in the synthesis of (-)-minquartynoic acid, an anticancer and anti-HIV natural product, and in the synthesis of phytoprostanes. researchgate.net
Data Tables
Table 1: Synthesis Methodologies for Azelaic Acid Monoethyl Ester and its Analogs
| Method | Description | Reactants | Catalyst/Reagents | Key Features | Citations |
|---|---|---|---|---|---|
| Direct Chemical Esterification | Fischer-Speier reaction to form an ester and water. | Azelaic acid, Ethanol | H₂SO₄, p-TsOH | Equilibrium-driven; requires water removal for high yield; selectivity can be challenging. | masterorganicchemistry.com, researchgate.net |
| Precursor Conversion (Ozonolysis) | Oxidative cleavage of a C=C double bond in a precursor molecule. | Oleic acid or its esters, Ozone | Ozone (O₃), Oxidative workup agents | Industrial method for azelaic acid; can be adapted for esters. | wikipedia.org, mdpi.com, researchgate.net |
| Precursor Conversion (Oxidation) | Oxidation of an aldehydo-ester to a carboxylic acid ester. | Ethyl ester of azelaic acid semialdehyde | Potassium permanganate (KMnO₄) | A multi-step chemical route from a functionalized precursor. | google.com |
| Enzymatic Synthesis | Lipase-catalyzed esterification in mild conditions. | Azelaic acid, Ethanol | Immobilized Lipase (e.g., Candida antarctica lipase B) | High selectivity for monoester; environmentally friendly ("green") process. | nih.gov, acs.org, nih.gov |
Table 2: Chemical Transformations of Azelaic Acid Monoethyl Ester
| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type | Significance | Citations |
|---|---|---|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Carboxylic Acid | Acid Chloride | Intermediate for further synthesis, e.g., civetone dicarboxylic acid. | google.com |
| Amide Bond Formation | Primary Amine, EDC/HATU | Carboxylic Acid | Amide | Creation of amide-linked derivatives. | medchemexpress.com, broadpharm.com |
| Wittig Reaction Precursor | (Various steps) | Both | Complex Olefins | Used in the total synthesis of complex natural products. | researchgate.net |
| Transesterification | Different Alcohol, Acid/Base/Enzyme Catalyst | Ester | Different Ester | Modification of the ester functionality. | google.com |
Reactivity with Primary Amine Groups for Amide Bond Formation
The presence of a terminal carboxylic acid group on azelaic acid monoethyl ester allows it to readily participate in reactions with primary amines to form stable amide bonds. broadpharm.commedchemexpress.com This transformation is a cornerstone of organic synthesis, frequently employed in the creation of polymers, pharmaceuticals, and other complex organic molecules.
The reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com However, the direct reaction between the ester's carboxylic acid and an amine is often inefficient because the hydroxyl group is a poor leaving group. To facilitate this conversion, activating agents are typically required. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium salts such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). broadpharm.commedchemexpress.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine.
The general mechanism involves the activation of the carboxyl group, followed by the addition of the amine to form a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the activating group (or water), yielding the final amide product. This strategy provides a reliable method for covalently linking molecules containing primary amine functionalities to the azelaic acid monoethyl ester backbone.
Table 1: General Conditions for Amide Bond Formation
| Reactant 1 | Reactant 2 | Activating Agent | Product |
|---|
Utilization as an Intermediate in Organic Synthesis
Azelaic acid monoethyl ester serves as a versatile intermediate for the synthesis of more complex molecules, leveraging its dual functionality. acs.org Its enhanced solubility over azelaic acid makes it easier to handle in various reaction media. acs.org
One documented application is its use as a precursor in the synthesis of musk ketone. acs.org Furthermore, its structure is foundational for creating other reactive intermediates. For instance, the carboxylic acid moiety can be converted into an acid chloride by treatment with reagents like thionyl chloride. google.com The resulting azelaoyl chloride monoethyl ester is a highly reactive acylating agent that can be used in a wide range of subsequent reactions.
The synthesis of azelaic acid monoethyl ester itself can be achieved through several routes. A common laboratory method involves the partial esterification of azelaic acid. One reported synthesis using azelaic acid in dichloromethane (B109758) (CH2Cl2) yielded the product as a colorless oil. uni-bayreuth.de Another pathway starts from the ethyl ester of azelaic acid semialdehyde, which is oxidized to form the monoester. google.com This initial aldehyde can be derived from the oxidative cleavage of oleic acid derivatives. google.com
Table 2: Example Synthesis of Azelaic Acid Monoethyl Ester
| Starting Material | Reagents/Solvent | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Azelaic Acid | Dichloromethane (CH2Cl2) | Azelaic Acid Monoethyl Ester | 49% | uni-bayreuth.de |
This role as a modifiable building block makes azelaic acid monoethyl ester a key component in constructing molecules with specific architectures and functionalities for various industrial applications.
Biochemical and Molecular Mechanisms of Action of Azelaic Acid Monoethyl Ester
Enzyme Modulation Studies
The interaction of azelaic acid monoethyl ester with key enzymes provides insight into its potential biological activities. Studies have distinguished its effects from its parent compound, azelaic acid.
Azelaic acid monoethyl ester demonstrates an inhibitory effect on the enzyme tyrosinase. Research involving the closely related azelaic acid monomethyl ester showed that it acts as a competitive inhibitor of tyrosinase, similar to azelaic acid itself. nih.gov However, a higher concentration of the monomethyl ester was required to achieve inhibition compared to the parent dicarboxylic acid. nih.gov The inhibitory action appears to be linked to the competition of a single carboxylate group for the α-carboxylate binding site of the L-tyrosine substrate on the enzyme's active site. nih.gov This mechanism suggests that the weak inhibitory action on tyrosinase would necessitate high concentrations to directly impact melanin (B1238610) biosynthesis. nih.gov The parent compound, azelaic acid, is a known tyrosinase inhibitor that reduces melanin synthesis. chemdad.com
| Compound | Inhibition Constant (Kᵢ) | Inhibition Type | Note |
| Azelaic Acid | 2.73 x 10⁻³ M | Competitive | Inhibits tyrosinase with L-tyrosine as a substrate. nih.gov |
| Azelaic Acid Monomethyl Ester | 5.24 x 10⁻³ M | Competitive | Requires approximately double the concentration of azelaic acid for similar inhibition. nih.gov |
This data is for the monomethyl ester, which serves as a close structural analog for the monoethyl ester.
In contrast to its effect on tyrosinase, azelaic acid monoethyl ester is not an effective inhibitor of thioredoxin reductase. Studies on the monomethyl ester of azelaic acid found that it does not inhibit this enzyme. nih.gov This is a significant point of differentiation from azelaic acid, which is a reversible, competitive inhibitor of thioredoxin reductase. nih.gov The inhibitory mechanism of azelaic acid requires the presence of both of its carboxylate groups. nih.gov By esterifying one of these groups, as in the monoethyl ester, the molecule's ability to inhibit thioredoxin reductase is lost. nih.gov The thioredoxin reductase/thioredoxin system is a key electron donor for ribonucleotide reductases that regulate DNA synthesis, a pathway that azelaic acid monoethyl ester is not expected to influence via this mechanism. nih.govresearchgate.net
Investigation of Tyrosinase Inhibition Kinetics and Specificity
Predicted Molecular Interactions and Cellular Pathways
Computational studies have been employed to forecast the molecular targets and biochemical pathways that may be modulated by azelaic acid monoethyl ester.
In silico analysis of azelaic acid monoethyl ester, identified as a drug-like compound from the epicarp extract of Cola rostrata, has predicted several potential protein targets. ljmu.ac.ukljmu.ac.ukresearchgate.net While specific binding affinity values are not detailed, these proteins represent the highest-probability interactions based on the computational models used. ljmu.ac.uk
The top seven predicted protein targets for azelaic acid monoethyl ester are presented below:
| Predicted Protein Target | Associated Function/Potential | Source |
| Carbonic Anhydrase I | Enzyme involved in various physiological processes. | ljmu.ac.uk |
| Carbonic Anhydrase II | Inhibition has potential in glaucoma treatment. | ljmu.ac.uk |
| Vitamin D Receptor | Nuclear receptor that mediates the effects of vitamin D. | ljmu.ac.uk |
| Protein-Tyrosine Phosphatase 1B | Inhibition is a target for diabetes management. | ljmu.ac.uk |
| Peptidyl-glycine alpha-amidating monooxygenase | Enzyme involved in the biosynthesis of many neuroendocrine peptides. | ljmu.ac.uk |
| HMG-CoA Reductase | Inhibition is a key mechanism for managing hypercholesterolemia. | ljmu.ac.uk |
| Dual Specificity Phosphatase Cdc25A | A phosphatase involved in cell cycle regulation; its modulation suggests anticancer potential. | ljmu.ac.uk |
The predicted protein targets for azelaic acid monoethyl ester suggest its potential involvement in several biochemical pathways. The binding to protein-tyrosine phosphatase 1B and HMG-CoA reductase indicates a possible role in metabolic regulation related to diabetes and hypercholesterolemia, respectively. ljmu.ac.uk Furthermore, the predicted interaction with protein-tyrosine phosphatase 1B and dual specificity phosphatase Cdc25A could imply an influence on pathways related to cell proliferation and cancer. ljmu.ac.uk
It is noteworthy that because azelaic acid monoethyl ester does not inhibit thioredoxin reductase, it is not predicted to participate in the specific pathways modulated by its parent compound through that mechanism, such as the regulation of DNA synthesis via ribonucleotide reductase inhibition. nih.govresearchgate.net
In Silico Protein Target Identification and Binding Affinities
Antimicrobial and Antifungal Investigations
Research has been conducted into the antimicrobial and antifungal properties of azelaic acid monoethyl ester.
The compound has demonstrated antifungal activity. medchemexpress.combroadpharm.com Specifically, studies have reported that azelaic acid monoethyl ester is active against the fungus Cladosporium herbarum. medchemexpress.combroadpharm.compharmaffiliates.com
Regarding antibacterial activity, the parent compound, azelaic acid, is known to be bacteriostatic against Propionibacterium acnes and other bacteria by inhibiting the synthesis of cellular proteins. veeprho.comdrugbank.com Azelaic acid monoethyl ester is described as belonging to the antimicrobial class that inhibits cellular protein synthesis in anaerobic and aerobic bacteria. veeprho.com However, direct experimental studies confirming the specific antibacterial efficacy and spectrum of the monoethyl ester itself are not extensively detailed in the reviewed literature.
Antifungal Activity against Specific Microbial Strains (e.g., Cladosporium herbarum)
Azelaic acid monoethyl ester has been identified as possessing antifungal activity specifically against the mold Cladosporium herbarum. nih.govppor.aznih.govresearchgate.netnih.govbroadpharm.com This fungus is a common environmental mold that can be involved in the spoilage of various materials. The monoethyl ester of azelaic acid is described as a C-11 fatty acid with an ethyl ester group at one end of its saturated tail. nih.govppor.aznih.gov
While the antifungal action against Cladosporium herbarum is cited, detailed research findings elucidating the specific biochemical and molecular mechanisms of this inhibition are not extensively available in the public domain. Scientific literature providing quantitative data, such as Minimum Inhibitory Concentration (MIC) values or specific parameters of fungal growth inhibition, is limited for this particular ester.
In a broader context, fatty acids and their esters are known to exert antifungal effects through various mechanisms. These can include the disruption of the fungal cell membrane, leading to increased fluidity, leakage of intracellular contents, and eventual cell death. researchgate.net Other potential targets for antifungal fatty acids include the inhibition of protein synthesis and interference with key metabolic pathways. researchgate.net For instance, the parent compound, azelaic acid, is known to inhibit protein synthesis in bacteria. drugbank.com However, whether azelaic acid monoethyl ester employs a similar mechanism against Cladosporium herbarum has not been specifically detailed in available research.
A study on hydroxylated fatty acid methyl esters, which are structurally related, also reported fungitoxic activity against Cladosporium herbarum. frontiersin.org This suggests that esterified fatty acids can play a role in defense mechanisms against this fungal species.
Comparative Antimicrobial Efficacy Studies with Related Compounds
Direct comparative studies detailing the antimicrobial efficacy of azelaic acid monoethyl ester against a range of other related compounds are not well-documented in publicly accessible research. However, studies on other esters of azelaic acid and related dicarboxylic acids provide some context for their potential activity relative to the parent acid.
One study investigated the antibacterial efficacy of several diesters of azelaic acid. researchgate.net It was found that at a neutral pH of 7.3, azelaic acid itself showed no detectable activity in an agar (B569324) diffusion assay, whereas diesters like bis-[(hexanoyloxy)methyl] nonanedioate (B1229846) and bis-[(butanoyloxy)methyl] nonanedioate did exhibit zones of growth inhibition against acne-related bacteria. researchgate.net At a more acidic pH of 5.6, azelaic acid was active, though the zones of inhibition and MIC values were smaller than those of bis-[(butanoyloxy)methyl] nonanedioate for all tested organisms. researchgate.net This suggests that esterification can enhance the antibacterial activity of azelaic acid, particularly at a neutral pH.
Another study focused on the monomethyl ester of azelaic acid and its inhibitory effects on enzymes. It was found that the monomethyl ester could inhibit the enzyme tyrosinase, although a higher concentration was required compared to azelaic acid. nih.gov Interestingly, the monomethyl ester did not inhibit another enzyme, thioredoxin reductase, which is inhibited by azelaic acid. nih.gov This indicates that even a simple modification like mono-esterification can alter the specific molecular targets of the compound.
In research concerning other types of esters, a study on disaccharide monoesters of medium-chain fatty acids demonstrated that their antimicrobial activity was influenced by the carbon chain length of the fatty acid. nih.gov These sugar monoesters were generally more effective against the Gram-positive bacterium Staphylococcus aureus than the Gram-negative Escherichia coli. nih.gov
The table below summarizes findings from a study comparing the antibacterial activity of azelaic acid with one of its diesters at different pH levels. It is important to note that this data does not include the monoethyl ester but provides an insight into how esterification can affect antimicrobial properties.
| Compound | pH | Activity against Acne-Related Bacteria (Agar Diffusion Method) |
| Azelaic Acid | 7.3 | No activity detected |
| 5.6 | Activity detected | |
| Bis-[(butanoyloxy)methyl] nonanedioate (a diester) | 7.3 | Zones of growth inhibition observed |
| 5.6 | Larger zones of inhibition and lower MIC values compared to azelaic acid |
This table is based on findings from a study on azelaic acid diesters and is for comparative context only, as data for azelaic acid monoethyl ester was not available. researchgate.net
Advanced Analytical Methodologies for Azelaic Acid Monoethyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating azelaic acid monoethyl ester from its parent compound, azelaic acid, and other related substances. Due to the different polarities of the monoester and the dicarboxylic acid, various chromatographic techniques can be effectively employed.
High-Performance Liquid Chromatography (HPLC) Coupled with Evaporative Light-Scattering Detection (ELSD)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile compounds. When coupled with an Evaporative Light-Scattering Detector (ELSD), it becomes a powerful tool for analyzing compounds that lack a strong UV chromophore, such as azelaic acid and its esters. The ELSD offers a universal response for non-volatile analytes, making it highly suitable for impurity profiling.
Research has demonstrated the efficacy of an HPLC-ELSD method for identifying and assessing impurities in liposomal formulations of azelaic acid. synzeal.comsigmaaldrich.com In these studies, azelaic acid monoethyl ester was identified as a previously unknown impurity that formed during stability testing. synzeal.com The method successfully separated the monoethyl ester from the active substance and other excipients. chemicalbook.com The separation was typically achieved on a reversed-phase column. For instance, a Purospher Star RP-C18 column has been used effectively. chemicalbook.com The mobile phase often consists of a gradient mixture of solvents, such as methanol, water, and chloroform, with an acid modifier like acetic acid to ensure good peak shape. chemicalbook.com In one study, the azelaic acid peak had a retention time of approximately 20.5 minutes, while the monoethyl ester impurity was observed at around 31.5 minutes, demonstrating clear separation. synzeal.com
Table 1: Example HPLC-ELSD Parameters for the Analysis of Azelaic Acid and its Impurities
| Parameter | Value |
|---|---|
| Column | Purospher Star RP-C18 (250-4 mm, 5 µm) chemicalbook.com |
| Mobile Phase | Gradient consisting of: chemicalbook.com A: Methanol/Water (5:95) + 1.5% Acetic Acid B: Water/Methanol (5:95) + 1.5% Acetic Acid C: Chloroform | | Detector | Evaporative Light-Scattering Detector (ELSD) synzeal.comchemicalbook.com | | Analyte Retention | Azelaic Acid: ~20.5 min synzeal.com Azelaic Acid Monoethyl Ester: ~31.5 min synzeal.com |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas Chromatography (GC) is a standard technique for analyzing volatile compounds. While azelaic acid itself has poor volatility, its ester derivatives, including the monoethyl ester, are more amenable to GC analysis. nih.gov GC coupled with a Flame Ionization Detector (FID) provides a robust and reliable method for quantification.
GC-FID has been used to assess the purity of synthesized monoethyl azelate. acs.org The method involves direct injection of the sample onto a suitable capillary column. The FID provides a response proportional to the mass of carbon atoms, allowing for accurate quantification against a standard. In a specific application, the purity of monoethyl azelate was assessed using a gas chromatograph equipped with a DB-5 capillary column. acs.org
Table 2: GC-FID Parameters for Purity Assessment of Monoethyl Azelate
| Parameter | Value |
|---|---|
| Instrument | SHIMADZU GC-2014C acs.org |
| Column | DB-5 capillary column (30 m × 0.25 mm × 0.25 µm) acs.org |
| Injector Temperature | 260 °C acs.org |
| Detector (FID) Temperature | 290 °C acs.org |
| Carrier Gas | Nitrogen at 30 mL·min⁻¹ acs.org |
| FID Gases | Hydrogen at 40 mL·min⁻¹; Air at 400 mL·min⁻¹ acs.org |
| Split Ratio | 100:1 acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool that combines the separation power of GC with the definitive identification capabilities of MS. It is the gold-standard method for confirming the structure of unknown compounds and assessing purity.
GC-MS was instrumental in the final identification of azelaic acid monoethyl ester as an impurity in a pharmaceutical formulation. synzeal.com The mass spectrum of an unknown peak from a GC separation can be compared to library spectra or analyzed based on fragmentation patterns to elucidate the structure. Purified samples of monoethyl azelate have been characterized by GC-MS to confirm their identity and purity. acs.org The mass spectrum provides the molecular weight from the molecular ion peak and characteristic fragment ions that are unique to the molecule's structure. For instance, the NIST Mass Spectrometry Data Center contains a GC-MS spectrum for 9-ethoxy-9-oxononanoic acid, which shows prominent peaks that can be used for its identification. nih.gov
Table 3: Example GC-MS Parameters for Characterization of Monoethyl Azelate
| Parameter | Value |
|---|---|
| Instrument | Agilent 7890A/5975C acs.org |
| Column | HP-5 capillary column (30 m × 250 μm × 0.25 μm) acs.org |
| Oven Program | Initial 150°C to 190°C at 15°C·min⁻¹, then to 199°C at 0.5°C·min⁻¹, then to 290°C at 10°C·min⁻¹ (held for 2 min) acs.org | | Ionization Mode | Electron Ionization (EI) (Typical) | | Mass Analyzer | Quadrupole (Typical) |
Spectroscopic Characterization Techniques
Alongside chromatography, spectroscopic techniques are essential for the unambiguous structural confirmation of azelaic acid monoethyl ester. These methods probe the molecular structure at the atomic level, providing a detailed chemical fingerprint. The primary techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Recent studies have reported the full characterization of monoethyl azelate using both ¹H and ¹³C NMR spectroscopy. acs.org
¹H NMR (Proton NMR) would show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons). It would also display signals for the seven methylene (B1212753) (-CH₂-) groups in the aliphatic chain, typically as multiplets between 1.3 and 2.4 ppm, with the protons alpha to the two different carbonyl groups having distinct chemical shifts. A broad singlet, often in the 10-12 ppm region, would correspond to the carboxylic acid proton (-COOH).
¹³C NMR (Carbon-13 NMR) provides information on each unique carbon atom. For monoethyl azelate, this would include distinct signals for the two carbonyl carbons (ester and carboxylic acid), the two carbons of the ethyl group, and the seven individual carbons of the nonanedioic backbone.
Infrared (IR) Spectroscopy is used to identify functional groups. The IR spectrum of azelaic acid monoethyl ester would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹), a strong C=O stretching absorption for the carboxylic acid carbonyl (around 1710 cm⁻¹), and another strong, distinct C=O stretching absorption for the ester carbonyl (around 1735 cm⁻¹). Strong C-O stretching bands would also be present around 1100-1300 cm⁻¹. nih.gov
Development and Validation of Analytical Procedures for Azelaic Acid Monoethyl Ester and its Related Substances
The development of a reliable analytical method is a systematic process, often aimed at solving a specific problem, such as quantifying a known compound or identifying an unknown impurity. synzeal.com Once developed, the method must be validated to ensure it is fit for its intended purpose. Method validation demonstrates that the analytical procedure is accurate, precise, and reliable. Key validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH).
For an analytical procedure for azelaic acid monoethyl ester, the following parameters would be evaluated:
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as its parent acid, diester, or formulation excipients. This was demonstrated in the HPLC-ELSD method that resolved the monoethyl ester from azelaic acid and other formulation components. synzeal.comchemicalbook.com
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For a related GC method, linearity for dimethylazelate was established over a wide concentration range (100 ng/mL to 100 mg/mL). nih.gov An RP-HPLC method for azelaic acid showed good linearity from 2–10 µg/mL with a correlation coefficient (R²) of 0.995. broadpharm.com
Precision: The closeness of agreement between a series of measurements. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). For a GC method, inter-day and intra-day variability was below 2.0%. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. A validated GC method showed accuracy with recoveries between 96.4-103.4%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For a GC method for derivatized azelaic acid, the LOD and LOQ were 10 ng/mL and 100 ng/mL, respectively. nih.gov An HPLC method for azelaic acid reported an LOD of 1.521 µg/mL and an LOQ of 3.342 µg/mL. broadpharm.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Formulation Science and Stability Research of Azelaic Acid Monoethyl Ester
Stability Profiles in Various Chemical Environments
The stability of an active ingredient is a critical factor in the development of effective and safe formulations. For azelaic acid monoethyl ester, an ester of a dicarboxylic acid, the primary pathway of degradation is hydrolysis, which cleaves the ester bond to yield azelaic acid and ethanol (B145695). tandfonline.com The rate of this reaction is highly dependent on the chemical environment, particularly pH and the presence of water.
Generally, ester hydrolysis is catalyzed by both acids and bases. Under acidic conditions, the reaction is typically slower than under basic (alkaline) conditions, where saponification (base-catalyzed hydrolysis) can occur more rapidly. For dicarboxylic acid monoesters, the unionized carboxylic acid function can react with alcoholic groups present in formulation solvents, such as polyethylene (B3416737) glycol (PEG), leading to decomposition. tandfonline.com The presence of water in such formulations can decrease this reaction rate. tandfonline.com While specific kinetic data for azelaic acid monoethyl ester is not widely published, general principles of ester stability suggest that for maximum stability, formulations should be maintained at a slightly acidic to neutral pH and moisture content should be carefully controlled.
| Environmental Factor | Expected Impact on Azelaic Acid Monoethyl Ester Stability | Rationale |
| pH | Stable at slightly acidic pH (e.g., 4-6). Increased degradation at alkaline pH. | Ester hydrolysis is catalyzed by both acid and base. Alkaline conditions (saponification) typically lead to faster degradation compared to acidic conditions. |
| Temperature | Degradation rate increases with temperature. | As with most chemical reactions, higher temperatures provide more energy for hydrolysis to occur, accelerating the degradation rate. |
| Moisture/Water | Presence of water is necessary for hydrolysis. | Water is a reactant in the hydrolysis of the ester bond. Anhydrous or low-water-content formulations would be expected to show greater stability. tandfonline.com |
| Oxidizing Agents | Generally stable. | The molecule does not contain functional groups that are highly susceptible to oxidation under typical formulation conditions. |
Interactions with Formulation Excipients and Additives
The interaction between an active ingredient and the excipients in a formulation is crucial for the final product's stability and performance. For azelaic acid monoethyl ester, potential interactions are primarily chemical, involving the ester or free carboxylic acid group.
One key area of interaction is with nucleophilic excipients or impurities, which can attack the ester's carbonyl carbon, leading to transesterification or other degradation products. For instance, formulating with alcohols other than ethanol could potentially lead to a slow exchange of the ester group. Similarly, primary and secondary amines are nucleophilic and could react to form amides.
Another consideration is the interaction between the free carboxylic acid group of the monoester and basic excipients. This can lead to salt formation, which alters the solubility and potentially the skin penetration profile of the compound. While this is a physical interaction rather than degradation, it can significantly impact the formulation's characteristics. In softgel formulations based on polyethylene glycol (PEG), the unionized carboxylic acid function of drugs can react with the alcoholic groups of PEG or glycerin, leading to the formation of corresponding mono-esters. tandfonline.com
| Excipient Class | Potential Interaction with Azelaic Acid Monoethyl Ester | Consequence of Interaction |
| Alcohols (e.g., Propylene Glycol, Glycerin) | Potential for transesterification (ester exchange). | Formation of a different ester, altering the active compound. Rate is generally slow without a catalyst. |
| Polyethylene Glycols (PEGs) | Reaction between the free carboxylic acid and hydroxyl groups of PEG. tandfonline.com | Formation of a PEG-ester conjugate, leading to degradation of the active. tandfonline.com |
| Bases (e.g., Triethanolamine, Sodium Hydroxide) | Acid-base reaction with the free carboxylic acid group. | Formation of a salt, which can alter solubility, pH, and formulation viscosity. |
| Surfactants (Non-ionic, Anionic, Cationic) | Can form micelles or other aggregates that may entrap the monoester. | Can enhance solubility and stability by sequestering the compound from water, or potentially accelerate degradation depending on the surfactant's chemical nature and the formulation's pH. |
| Antioxidants (e.g., BHT, Tocopherol) | Minimal chemical interaction expected. | Generally compatible; may be included to protect other formulation components from oxidation. |
Research on Advanced Delivery Systems for Azelaic Acid Derivatives
The limited water solubility and skin penetration of azelaic acid have driven extensive research into advanced delivery systems. nih.govmdpi.com While much of this research focuses on the parent compound, the findings are highly relevant to its derivatives, including the monoethyl ester, as these systems aim to overcome similar delivery challenges by encapsulating the active moiety. The conversion of a carboxylic acid group to an ester, as in azelaic acid monoethyl ester, is a common pro-drug strategy to enhance skin delivery. ymerdigital.com
Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and lipophilic substances. nih.gov For azelaic acid and its derivatives, liposomes offer a promising way to increase solubility, improve stability, and enhance skin penetration while potentially reducing side effects like itching or burning. mdpi.com
Research has shown successful encapsulation of azelaic acid into liposomes with high efficiency (over 80%). mdpi.comresearchgate.net These liposomal formulations have demonstrated good stability and can be incorporated into hydrogels for topical application. ymerdigital.com The vesicles are typically composed of phospholipids (B1166683) like phosphatidylcholine and a stabilizing agent such as cholesterol. Studies on other actives have shown that encapsulation in liposomes can enhance chemical stability, particularly against photodegradation. nih.gov While specific studies on azelaic acid monoethyl ester are scarce, research on the diethyl ester of azelaic acid has shown it can be effectively entrapped in liposomes, suggesting similar success for the monoethyl ester.
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. They have emerged as effective vehicles for enhancing the topical delivery of poorly soluble drugs like azelaic acid. rsc.orgnih.govnih.gov
The nanometer-sized droplets of a microemulsion provide a large interfacial area, which can significantly improve the dissolution and penetration of an active ingredient. rsc.org Studies have successfully developed oil-in-water (O/W) microemulsions for azelaic acid using components like isopropyl myristate or Capryol 90 as the oil phase, and various surfactants and cosurfactants (e.g., Span 20, Cremophor EL, ethanol). nih.govrsc.org These formulations have shown a remarkable ability to increase the skin permeability of azelaic acid compared to conventional gels or creams. rsc.orgnih.gov The optimized systems are stable and can deliver the active more effectively to the target layers of the skin. rsc.org Given that azelaic acid monoethyl ester has increased lipophilicity compared to its parent acid, it is expected to be an excellent candidate for formulation within the oil phase of a microemulsion.
Niosomes are vesicular systems similar to liposomes but are composed of non-ionic surfactants instead of phospholipids, making them a potentially more stable and cost-effective alternative. researchgate.netjddtonline.info These vesicles are formed from the self-assembly of non-ionic surfactants (like Spans or Tweens) and cholesterol in an aqueous medium. core.ac.ukpreprints.org
Niosomes can encapsulate both hydrophilic and lipophilic drugs and have been investigated as carriers for various compounds, including dicarboxylic acids. preprints.orgnih.gov Research indicates that niosomes act as effective transdermal drug delivery systems, with the drug-loaded vesicles being key to enhancing skin permeation, rather than the surfactant molecules alone. nih.gov Formulations have been developed to entrap carboxylic acids, with modifications to the niosome surface charge to improve encapsulation efficiency. jddtonline.info The versatility in the choice of non-ionic surfactants allows for the tailoring of niosome properties to suit the specific drug, suggesting that a stable and effective niosomal system could be developed for azelaic acid monoethyl ester. researchgate.netcore.ac.uk
Comparative Academic Research on Azelaic Acid Monoethyl Ester
Comparison with Azelaic Acid (Parent Compound)
The esterification of one of the carboxyl groups of azelaic acid to form azelaic acid monoethyl ester results in significant alterations to its physicochemical properties, which in turn influences its biological activity. This section delineates the comparative enzymatic inhibition and cellular activities of the monoethyl ester and its parent dicarboxylic acid.
Comparative Enzymatic Inhibition Profiles and Efficacy
Azelaic acid is a known inhibitor of several enzymes, and its activity can be modulated by esterification. Research has shown that both azelaic acid and its monoesters can inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. However, the efficacy of inhibition differs. For instance, a study comparing azelaic acid with its monomethyl ester (a close structural analog of the monoethyl ester) found that the monomethyl ester does inhibit tyrosinase, but a higher concentration is required compared to the parent compound. researchgate.netnih.govpharmacompass.comnih.gov Specifically, the inhibitor constant (Ki) for azelaic acid against tyrosinase is 2.73 x 10⁻³ M, while the Ki for azelaic acid monomethyl ester is 5.24 x 10⁻³ M, indicating a weaker inhibitory action for the monoester. researchgate.netnih.govnih.gov
A significant difference is observed in their effects on thioredoxin reductase, an enzyme involved in regulating cellular redox balance and DNA synthesis. researchgate.netnih.govresearchgate.net Azelaic acid is a competitive inhibitor of this enzyme, with a Ki of 1.25 x 10⁻⁵ M. researchgate.netnih.govnih.gov In stark contrast, the monomethyl ester of azelaic acid does not inhibit thioredoxin reductase. researchgate.netnih.govpharmacompass.comnih.gov This differential inhibition suggests that both carboxyl groups of azelaic acid are necessary for its interaction with the active site of thioredoxin reductase. nih.gov The inhibitory action of azelaic acid on tyrosinase is thought to be due to the competition of a single carboxyl group with the α-carboxylate binding site of the L-tyrosine substrate. researchgate.netnih.gov
Table 1: Comparative Inhibition Constants (Ki) of Azelaic Acid and its Monomethyl Ester
| Compound | Target Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| Azelaic Acid | Tyrosinase | 2.73 x 10⁻³ M |
| Azelaic Acid Monomethyl Ester | Tyrosinase | 5.24 x 10⁻³ M |
| Azelaic Acid | Thioredoxin Reductase | 1.25 x 10⁻⁵ M |
| Azelaic Acid Monomethyl Ester | Thioredoxin Reductase | No inhibition observed |
Comparison with Other Azelaic Acid Esters
The family of azelaic acid esters is broad, encompassing monoesters and diesters with various alkyl groups. The length and branching of the ester chain, as well as the number of ester groups, influence the compound's properties. This section compares azelaic acid monoethyl ester with other azelate esters.
Comparative Analysis of Synthetic Yields and Process Efficiencies
The synthesis of specific azelate esters can be achieved through various chemical and enzymatic methods, with yields varying depending on the process and the specific ester. In a whole-cell biocatalysis system using E. coli for the production of monoesters from dicarboxylic acids, the molar yield of monoethyl azelate from nonanoic acid was reported to be the highest among the tested compounds.
One study reported a 49% yield for the synthesis of azelaic acid monoethyl ester from azelaic acid using dichloromethane (B109758) as a solvent. uni-bayreuth.de Another study focusing on enzymatic synthesis noted that different lipases exhibit varying specificity for the hydrolysis of diethyl esters of dicarboxylic acids, with chain length being a key determinant. For instance, Candida antarctica lipase (B570770) B (CaLB) favors the hydrolysis of shorter chain diesters like diethyl adipate (B1204190) (C6), while Thermomyces lanuginosus lipase (TLL) preferentially hydrolyzes diethyl suberate (B1241622) (C8). Such enzymatic preferences would also influence the efficiency of synthesizing specific monoesters.
Table 2: Comparative Molar Yields of Monoethyl Esters in a Biocatalytic System
| Monoethyl Ester | Precursor Acid | Molar Yield (mM) |
|---|---|---|
| Ethyl Hydrogen Adipate (C6) | Adipic Acid | 0.17 |
| Ethyl Hydrogen Suberate (C8) | Octanoic Acid | 0.19 ± 0.02 |
| Ethyl Hydrogen Azelate (C9) | Nonanoic Acid | 0.05 |
Note: The yield for ethyl hydrogen azelate was higher (0.75) when derived from nonanoic acid in the same study system.
Comparative Metabolic Fate and Biotransformation Pathways
Esters of azelaic acid are generally considered to be prodrugs that are metabolized to the active parent compound, azelaic acid. google.com Studies on diethyl azelate (DEA) have shown that it is rapidly metabolized in mammals. mdpi.comresearchgate.net Following oral administration of DEA to rats, neither the diethyl nor the monoethyl azelate were detectable in the plasma. mdpi.comresearchgate.netresearchgate.net Instead, the levels of azelaic acid increased, suggesting that the esters are quickly hydrolyzed by esterases in the gut, liver, or blood. mdpi.com DEA was also found to be rapidly degraded in hepatocyte culture medium and by human saliva. mdpi.comresearchgate.net
This rapid conversion to azelaic acid appears to be a common pathway for azelate esters. The primary biotransformation pathway is enzymatic hydrolysis of the ester bond(s). google.com However, other metabolic routes may exist. For example, one study found that serum levels of azelaic acid monoesters increased in mice exposed to TCDD (dioxin) due to the downregulation of hepatic carboxylesterase 3 (CES3), an enzyme also known as triglyceride hydrolase. nih.gov This suggests that under certain physiological or pathological conditions, the biotransformation of these monoesters can be altered, potentially leading to their accumulation.
Comparative Studies of Biological Properties in Pre-clinical Models
Pre-clinical studies have demonstrated that different esters of azelaic acid possess distinct biological properties. While azelaic acid itself has anti-inflammatory and antimicrobial activities, its esters can exhibit a broader range of immunomodulatory effects. nih.gov A comparative study of various azelate diesters (dimethyl, diethyl, di-isopropyl, etc.) showed that each produced different and non-equivalent effects on cellular signaling. nih.gov
Diethyl azelate (DEA) has been shown to mitigate insulin (B600854) resistance and modulate immune responses in various in vitro and in vivo models. nih.govmdpi.com For instance, in a human skin model, different azelate diesters showed varying abilities to up- or down-regulate the expression of cytokines in response to an inflammatory stimulus. researchgate.net While direct comparative pre-clinical studies on azelaic acid monoethyl ester versus other esters are limited, the existing data on diesters strongly suggest that the nature of the ester group is a critical determinant of biological activity. It is plausible that the monoethyl ester has a unique profile of activity, differing from both the free acid and the various diesters, due to its amphipathic nature.
Comparative Research with Structurally Related Dicarboxylic Acid Derivatives
Research into azelaic acid monoethyl ester often involves comparison with its parent compound, azelaic acid, and other structurally similar dicarboxylic acids and their derivatives. These studies aim to elucidate the role of the ester group and the carbon chain length in determining the compound's biochemical and physical properties.
One key area of comparative research has been the inhibition of enzymes involved in skin pigmentation, such as tyrosinase. Studies have shown that both azelaic acid and its monoethyl ester can act as competitive inhibitors of this enzyme. However, the efficacy of this inhibition differs. Research indicates that the monomethyl ester of azelaic acid requires double the concentration to achieve a similar inhibitory effect on tyrosinase compared to azelaic acid itself nih.gov. The proposed mechanism suggests that the inhibitory action is related to the presence of a single carboxylate group competing for the α-carboxylate binding site of the L-tyrosine substrate on the enzyme nih.gov.
Interestingly, while azelaic acid is a known inhibitor of thioredoxin reductase, its monomethyl ester does not exhibit this activity nih.gov. This highlights that esterification of one carboxyl group significantly alters the molecule's interaction with certain enzymes.
Table 1: Comparative Inhibition of Tyrosinase
This table displays the inhibitor constant (Ki) of azelaic acid and its monomethyl ester against tyrosinase, providing insight into their relative inhibitory potency.
| Compound | Inhibitor Constant (Ki) on Tyrosinase | Reference |
| Azelaic Acid | 2.73 x 10⁻³ M | nih.gov |
| Azelaic Acid Monomethyl Ester | 5.24 x 10⁻³ M | nih.gov |
Comparative studies also extend to other esters and related dicarboxylic acids. For instance, research on the antibacterial properties of azelaic acid diesters, such as bis-[(butanoyloxy)methyl] nonanedioate (B1229846), revealed they possess activity against acne-related bacteria under conditions where azelaic acid is inactive nih.gov. At a neutral pH of 7.3, these diesters showed zones of growth inhibition while azelaic acid did not. However, at a more acidic pH of 5.6, both were active, with the ester demonstrating a stronger inhibitory effect nih.gov.
Furthermore, modifying azelaic acid by converting one or both of its carboxylic acid groups into esters can enhance properties like lipophilicity, which is crucial for skin penetration google.comgoogle.com. The parent molecule, azelaic acid, is highly polar, which can limit its bioavailability google.com. Esterification is a strategy to overcome this limitation. Cytotoxicity studies have also been conducted. For example, the dilaurylazelate ester was found to be non-toxic to normal fibroblast cells (IC50 > 100 μg/mL), showing less toxicity than azelaic acid (IC50 = 85.28 μg/mL) mdpi.com.
Table 2: Comparative Cytotoxicity on 3T3 Fibroblast Cells
This table compares the 50% inhibitory concentration (IC50) of azelaic acid and its dilaurylazelate ester, indicating their relative toxicity to normal fibroblast cell lines.
| Compound | IC50 Value | Reference |
| Azelaic Acid | 85.28 μg/mL | mdpi.com |
| Dilaurylazelate Ester | > 100 μg/mL | mdpi.com |
When compared to other dicarboxylic acids, such as sebacic acid (a C10 dicarboxylic acid), azelaic acid (a C9 dicarboxylic acid) exhibits different physical properties that can be advantageous in various applications. Structure-activity relationship studies have indicated that α,ω-dicarboxylic acids with a carbon chain length of 6 to 14 atoms often retain antibacterial and antifungal properties google.com. Azelaic acid is noted for having a lower melting point and improved solubility characteristics compared to sebacic acid, which can reduce processing costs and improve performance in formulations like lubricants and polymers emeryoleo.com.
Table 3: Comparative Properties of Azelaic Acid and Sebacic Acid
This table highlights key differences in physical and performance characteristics between azelaic acid and the structurally related sebacic acid.
| Property | Azelaic Acid | Sebacic Acid | Reference |
| Carbon Chain Length | C9 | C10 | emeryoleo.com |
| Melting Point | Lower, reducing processing time and cost | Higher | emeryoleo.com |
| Solubility | Improved solubility characteristics | Less soluble | emeryoleo.com |
| Polymer Low-Temperature Impact | Improved without sacrificing high-temp performance | - | emeryoleo.com |
| Ester Pour Point | Lower, improving cold temperature flow | Higher | emeryoleo.com |
Pharmacokinetic studies on related esters, such as diethyl azelate, show that after oral administration in rats, the ester is rapidly metabolized, and it is the parent compound, azelaic acid, that appears in the plasma mdpi.comresearchgate.net. Neither the monoethyl nor the diethyl ester was detectable, suggesting that these esters act as prodrugs that are quickly converted to azelaic acid in the body mdpi.comresearchgate.net.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying azelaic acid monoethyl ester and its impurities in formulations?
- Methodology : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is effective for detecting monoethyl ester impurities. For example, peaks at ~31.5 min (HPLC) and ~16.6 min (GC-FID after silylation) correspond to azelaic acid monoethyl ester . Gas chromatography (GC) with flame ionization detection (FID) can also be used, especially after derivatization with silylating agents like hexamethyldisilazane .
- Key Considerations : Optimize derivatization protocols to avoid incomplete reactions. Validate methods using reference standards and spiked samples to confirm retention times and peak purity.
Q. What safety protocols are critical when handling azelaic acid monoethyl ester in laboratory settings?
- Exposure Control : Use mechanical ventilation or fume hoods to prevent inhalation of dust/aerosols. Wear nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage : Keep containers tightly sealed in dry, well-ventilated areas. Refrigerate if specified in the Certificate of Analysis .
Q. How can azelaic acid monoethyl ester be synthesized from precursor compounds?
- Methodology :
- Enzymatic Route : Novozym 435 (lipase B) catalyzes esterification of azelaic acid with ethanol under optimized conditions (e.g., molar ratio, temperature). Response surface methodology (RSM) can refine yield and purity .
- Chemical Oxidation : Oleic acid can be oxidized using KMnO₄ or NaOCl to yield azelaic acid, followed by monoethyl esterification. FT-IR analysis (e.g., hydroxyl group at 3448 cm⁻¹, ester bond at 1115 cm⁻¹) confirms product formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in azelaic acid monoethyl ester stability data under varying storage conditions?
- Approach : Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via HPLC/GC. For example, liposomal formulations stored for 12 months showed esterification-derived impurities, suggesting pH and solvent composition critically affect stability .
- Data Reconciliation : Compare degradation profiles across studies using standardized protocols (e.g., ICH Q1A guidelines). Note that conflicting results may arise from differences in excipients or analytical sensitivity .
Q. What experimental designs optimize the enzymatic synthesis of azelaic acid monoethyl ester?
- RSM Application : Design experiments varying catalyst concentration, substrate molar ratio, and reaction time. For instance, Khairudin et al. (2018) achieved optimal dilauryl azelate yield (a related ester) using RSM with a quadratic model .
- Critical Factors : Enzyme activity (e.g., Novozym 435 stability at >50°C) and solvent polarity (e.g., tert-butanol enhances esterification efficiency) .
Q. How does the biological activity of azelaic acid monoethyl ester compare to its parent compound in vitro?
- Testing Framework :
- Cytotoxicity : Use 3T3 fibroblast assays; azelaic acid esters (e.g., dilauryl ester) show reduced toxicity compared to free acid .
- Antimicrobial Activity : Compare minimum inhibitory concentrations (MICs) against S. epidermidis or C. acnes using broth microdilution. Esters may retain activity while improving solubility .
Q. What methodologies assess the environmental impact of azelaic acid monoethyl ester contamination?
- Ecotoxicity Testing : Use Daphnia magna or algal growth inhibition assays, though limited data exists for this compound .
- Mitigation Strategies : Employ solid-phase extraction (SPE) for wastewater analysis. Prevent drain contamination via spill kits with absorbent materials (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
